molecular formula C13H11N3O6 B13733792 5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}-2-hydroxybenzoic acid CAS No. 4116-41-0

5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}-2-hydroxybenzoic acid

Cat. No.: B13733792
CAS No.: 4116-41-0
M. Wt: 305.24 g/mol
InChI Key: XDFSXRRXDXLSBM-UHFFFAOYSA-N
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Description

5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl]amino}-2-hydroxybenzoic acid is a complex organic compound that features a dihydropyrimidine ring fused with a hydroxybenzoic acid moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl]amino}-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a one-pot three-component condensation reaction involving β-dicarbonyl compounds, aldehydes, and urea . This reaction is often catalyzed by acidic ionic liquids or other catalysts under solvent-free conditions to yield high-purity products .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of robust catalytic systems, such as heteropoly acids or task-specific ionic liquids, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl]amino}-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzoic acid moiety can be oxidized to form quinones.

    Reduction: The dihydropyrimidine ring can be reduced to form tetrahydropyrimidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce tetrahydropyrimidines .

Mechanism of Action

The mechanism of action of 5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl]amino}-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl]amino}-2-hydroxybenzoic acid is unique due to its combined dihydropyrimidine and hydroxybenzoic acid moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .

Properties

CAS No.

4116-41-0

Molecular Formula

C13H11N3O6

Molecular Weight

305.24 g/mol

IUPAC Name

5-[[2-(2,4-dioxopyrimidin-1-yl)acetyl]amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C13H11N3O6/c17-9-2-1-7(5-8(9)12(20)21)14-11(19)6-16-4-3-10(18)15-13(16)22/h1-5,17H,6H2,(H,14,19)(H,20,21)(H,15,18,22)

InChI Key

XDFSXRRXDXLSBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CN2C=CC(=O)NC2=O)C(=O)O)O

Origin of Product

United States

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